molecular formula C14H6Cl2F3NS B2494249 2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile CAS No. 477866-79-8

2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile

Cat. No.: B2494249
CAS No.: 477866-79-8
M. Wt: 348.16
InChI Key: UMBKWRTZRYOPFG-UHFFFAOYSA-N
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Description

2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is an organic compound characterized by the presence of dichlorophenyl, sulfanyl, trifluoromethyl, and benzenecarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile typically involves the reaction of 2,3-dichlorothiophenol with 5-(trifluoromethyl)benzenecarbonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,3-Dichlorophenyl)sulfanyl)-4-methoxy-6-(trifluoromethyl)pyrimidine
  • 2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzene

Uniqueness

2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F3NS/c15-10-2-1-3-12(13(10)16)21-11-5-4-9(14(17,18)19)6-8(11)7-20/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBKWRTZRYOPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)SC2=C(C=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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